molecular formula C11H17NO B1589629 4-(4-Methoxyphenyl)butan-1-amine CAS No. 72457-26-2

4-(4-Methoxyphenyl)butan-1-amine

Cat. No. B1589629
CAS RN: 72457-26-2
M. Wt: 179.26 g/mol
InChI Key: USDPTYHOEKPQAN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as MPBA and is used in scientific research for its potential therapeutic properties. MPBA is a psychoactive compound that has been shown to have an effect on the central nervous system.

Scientific Research Applications

Potential as a Skin Whitening Agent

4-(4-Methoxyphenyl)butan-1-amine, through its derivative (4-methoxy-benzylidene)-(3-methoxyphenyl)-amine, has been studied for its potential in inhibiting melanin production, which is key in hyper-pigmentation conditions. This compound showed significant tyrosinase inhibitory activity, UV-blocking effects, and SOD-like activity, suggesting its potential use as a skin whitening agent (Choi et al., 2002).

Role in Synthesis and Analysis

The compound has been utilized in synthetic processes, particularly in the construction of beta-agonist phenylethanolamine A (PEAA). A method involving 4-nitrobenzyl bromide and other reactions, including amination via the Leukart reaction, was developed for synthesizing this compound. Furthermore, a high-performance liquid chromatography (HPLC) method was also established for analyzing PEAA (Wang et al., 2017).

Asymmetric Synthesis and Biocatalysis

Asymmetric synthesis of compounds related to 4-(4-Methoxyphenyl)butan-1-amine, such as (S)-3-amino-4-methoxy-butan-1-ol, has been reported. This synthesis involves enamine hydrogenation using a Ru-MeOBIPHEP catalyst and demonstrates a process for producing optically active amines with high enantiomeric excess (Mattei et al., 2011).

Electrocatalytic and Chemical Transformation Applications

The compound has been a subject of study in electrocatalytic and chemical transformation processes. For instance, studies have focused on the electrocatalytic hydrogenation of related compounds, such as 4-(4-hydroxyphenyl)buten-2-one, at a nickel cathode, which is critical in understanding the conversion processes of related compounds (Bryan & Grimshaw, 1997).

Catalysis in Cascade Reactions

The role of 4-(4-Methoxyphenyl)butan-1-amine derivatives in cascade reactions involving catalysis has been explored. A study reported the synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol using a supported AuPd nanoalloy catalyst, highlighting the compound's potential in multifunctional catalysis (Morad et al., 2017).

properties

IUPAC Name

4-(4-methoxyphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDPTYHOEKPQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442025
Record name 4-(4-methoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)butan-1-amine

CAS RN

72457-26-2
Record name 4-(4-methoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (LAH) (55 mL of a 1.0 M solution in THF, 0.055 mol) was added drop wise to a solution of 2 (7.6 g, 0.037 mol) in dry THF (70 mL) at 0° C. The mixture was stirred overnight at room temperature in an argon atmosphere then the mixture was treated with water (1.5 mL), then 15% NaOH (1.5 mL), then with more water (3 mL) and filtered. The solid precipitate was washed with THF. The combined organic fractions were dried over magnesium sulfate and the solvent was removed under reduced pressure to give 6.2 g (94%) of 3. The purity of 3 (99%) was determined by GC. 1H NMR (360 MHz, DMSO-d6) δ 1.34 (m, 2H), 1.54 (m, 2H), 2.51 (m, 4H), 3.70 (s, 3H), 6.83 (d, 2H), 7.08 (d, 2H). 13C (90 MHz, DMSO-d6) δ 628.6, 330, 34.1, 41.5, 54.8, 113.1, 129.1, 132.2, 157.3
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7.6 g
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70 mL
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94%

Synthesis routes and methods II

Procedure details

Reduction of the butyronitrile by reaction with diborane gave 4-(4-methoxyphenyl)butylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Zhang, F Bu, C Zeng, D Wang, L Lu… - CCS …, 2022 - chinesechemsoc.org
Spiro compounds are widely prevalent in biological activities and natural products. However, developing new strategies for their efficient synthesis and derivatization remains a …
Number of citations: 28 www.chinesechemsoc.org
SE Winterton, E Capota, X Wang, H Chen… - Journal of medicinal …, 2018 - ACS Publications
Stearoyl-CoA desaturase (SCD) catalyzes the first step in the conversion of saturated fatty acids to unsaturated fatty acids. Unsaturated fatty acids are required for membrane integrity …
Number of citations: 20 pubs.acs.org
CA Figueira, PS Lopes, PT Gomes - Tetrahedron, 2015 - Elsevier
A convenient synthesis of 2-arylpyrroles from the catalytic dehydrogenation of 2-aryl-1-pyrrolines in the presence of commercial palladium-supported on alumina (Pd/Al 2 O 3 ) is …
Number of citations: 13 www.sciencedirect.com
RP Rucker - 2014 - digital.lib.washington.edu
The discovery, development, scope, and mechanistic studies of three new copper-catalyzed transformations of organoboron compounds are described herein. Specifically, Chapter 1 …
Number of citations: 2 digital.lib.washington.edu
AM Whittaker - 2013 - digital.lib.washington.edu
Copper-catalyzed transformations such as allylic substitution, conjugate addition, and electrophilic amination have proven to be indispensable tools for the formation of carbon-carbon …
Number of citations: 0 digital.lib.washington.edu
MC O'Reilly - 2014 - search.proquest.com
My doctoral research has focused on (i) using organocatalysis to prepare enantioenriched pharmaceutically relevant scaffolds and (ii) preparing isoenzyme selective inhibitors of …
Number of citations: 4 search.proquest.com
N Thomas, SM Zachariah - Asian J. Pharm. Clin. Res, 2013
Number of citations: 152
G Szabó, S Kolok, Z Orgován, M Vastag, Z Béni… - European Journal of …, 2020 - Elsevier
A scaffold hopping strategy converted the known 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine core (1 and 2) by cyclization to a fused [6 + 5+6] membered heterocyclic …
Number of citations: 4 www.sciencedirect.com

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